molecular formula C11H7ClN6S2 B11044180 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11044180
M. Wt: 322.8 g/mol
InChI Key: XJXYQTCKYYWUMW-UHFFFAOYSA-N
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Description

6-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound This compound is characterized by the presence of multiple rings, including pyrazole, thiophene, triazole, and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Chlorine and Methyl Groups: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Formation of the Triazole Ring: The chlorinated and methylated pyrazole is then reacted with thiosemicarbazide to form the triazole ring.

    Formation of the Thiadiazole Ring: The final step involves the cyclization of the intermediate compound with a thiophene derivative under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation products may include sulfoxides and sulfones.

    Reduction: Reduction products may include amines and hydrazines.

    Substitution: Substitution products depend on the nucleophile used, such as amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound has potential applications as a bioactive molecule. Its heterocyclic structure can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In industry, the compound can be used as a precursor for the synthesis of advanced materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of heterocyclic rings. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H7ClN6S2

Molecular Weight

322.8 g/mol

IUPAC Name

6-(4-chloro-2-methylpyrazol-3-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H7ClN6S2/c1-17-8(6(12)5-13-17)10-16-18-9(7-3-2-4-19-7)14-15-11(18)20-10/h2-5H,1H3

InChI Key

XJXYQTCKYYWUMW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=NN3C(=NN=C3S2)C4=CC=CS4

Origin of Product

United States

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